4-(4-methyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(pyridin-4-ylmethyl)benzenesulfonamide
Overview
Description
4-(4-methyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(pyridin-4-ylmethyl)benzenesulfonamide:
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the formation of the isothiazolidine ring. One common approach is to react a suitable isothiazolidine derivative with a pyridin-4-ylmethyl group under controlled conditions. The reaction conditions often require the use of strong bases or acids, depending on the specific synthetic route chosen.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, often involving continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The sulfonamide group can be oxidized to form sulfonyl chlorides or sulfonic acids.
Reduction: : The isothiazolidine ring can be reduced to form corresponding amines or alcohols.
Substitution: : The pyridin-4-ylmethyl group can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: : Nucleophiles such as alkyl halides or amines can be used, often in the presence of a base.
Major Products Formed
Oxidation: : Sulfonic acids or sulfonyl chlorides.
Reduction: : Amines or alcohols.
Substitution: : Various substituted pyridines or other heterocyclic compounds.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : It may serve as a probe or inhibitor in biochemical studies.
Medicine: : Potential therapeutic applications, such as in the development of new drugs.
Industry: : Use in the production of advanced materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, such as the isothiazolidine ring and the pyridin-4-ylmethyl group. Similar compounds might include other sulfonamides or isothiazolidine derivatives, but the presence of the pyridin-4-ylmethyl group sets it apart.
List of Similar Compounds
N-methyl-4-(4-methyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(2-(pyridin-4-yl)ethyl)benzenesulfonamide
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide
Properties
IUPAC Name |
4-(4-methyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)-N-(pyridin-4-ylmethyl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O5S2/c1-12-11-25(21,22)19(16(12)20)14-2-4-15(5-3-14)26(23,24)18-10-13-6-8-17-9-7-13/h2-9,12,18H,10-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNKGSLUVYFLRIA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CS(=O)(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)NCC3=CC=NC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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